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Compound of Interest

Compound Name: 2,3,6-Trichlorobenzaldehyde

Cat. No.: B1582093

This guide provides a comprehensive overview of the spectroscopic data for 2,3,6-
trichlorobenzaldehyde, a key chemical intermediate. The information presented is intended
for researchers, scientists, and professionals in the field of drug development and chemical
synthesis. This document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for 2,3,6-trichlorobenzaldehyde in
a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

1H NMR Spectroscopy (Predicted)

Due to the complex substitution pattern of the benzene ring, the proton NMR spectrum is
expected to show two distinct signals in the aromatic region, corresponding to the two non-
equivalent aromatic protons. The aldehyde proton will appear as a singlet significantly
downfield.
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Chemical Shift (8) ppm L
Protons . Multiplicity
(Predicted)

Aromatic-H 74-7.8 Doublet
Aromatic-H 72-7.6 Doublet
Aldehyde-H ~10.4 Singlet

13C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within
the molecule.

Carbon Atom Chemical Shift (8) ppm
C=0 187.6
C-ClI 137.9
C-Cl 1355
C-H 132.8
C-CHO 132.3
C-Cl 131.9
C-H 129.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Wavenumber (cm~?) Assignment

~1710 C=0 (carbonyl) stretch
~2850, ~2750 C-H (aldehyde) stretch
~1580, ~1450 C=C (aromatic ring) stretch
~800 - 600 C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The data presented here is for electron ionization (EI) mass spectrometry. The
molecular weight of 2,3,6-trichlorobenzaldehyde is 209.46 g/mol .[1]

m/z Relative Intensity Assignment

[M]+, Molecular ion peak

208/210/212 High
(isotopic pattern due to Cl)
207/209/211 High [M-H]+
180/182/184 Medium [M-CHOJ+
145/147 Medium [M-CHO-CIJ+
109 Low [C6H2CI]+
7475 Low [C5H2CI]+, [C6H3]+

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of 2,3,6-trichlorobenzaldehyde is
dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCIs), in a
5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (0 ppm).
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Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a spectrometer
operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For *H NMR, a
sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR, a
proton-decoupled sequence is typically used to simplify the spectrum and enhance the signal
of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A few milligrams of 2,3,6-trichlorobenzaldehyde are
finely ground with approximately 100 mg of dry potassium bromide (KBr) powder in an agate
mortar and pestle. The mixture is then compressed under high pressure using a hydraulic
press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier
Transform Infrared (FTIR) spectrometer. The spectrum is recorded over the range of 4000-400
cm~*. A background spectrum of a pure KBr pellet is also recorded and subtracted from the
sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

Mass Spectrometry (Electron lonization)

Sample Introduction: A small amount of the 2,3,6-trichlorobenzaldehyde sample is introduced
into the mass spectrometer, often via a direct insertion probe or after separation by gas
chromatography (GC). The sample is vaporized in the ion source.

lonization and Analysis: In the ion source, the vaporized sample molecules are bombarded with
a beam of high-energy electrons (typically 70 eV).[2] This causes the molecules to ionize and
fragment. The resulting positively charged ions are then accelerated and separated based on
their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer). A detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2,3,6-trichlorobenzaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1582093#spectroscopic-data-for-2-3-6-
trichlorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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